molecular formula C11H9NO B3385951 4-(4-Hydroxybut-1-yn-1-yl)benzonitrile CAS No. 679796-84-0

4-(4-Hydroxybut-1-yn-1-yl)benzonitrile

Cat. No. B3385951
CAS RN: 679796-84-0
M. Wt: 171.19 g/mol
InChI Key: XMOXFTPXOYXUGJ-UHFFFAOYSA-N
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Description

4-(4-Hydroxybut-1-yn-1-yl)benzonitrile, also known as TMB or 4-TMB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a nitrile derivative of tyrosine, and it has been found to exhibit a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 4-4-(4-Hydroxybut-1-yn-1-yl)benzonitrile is not fully understood, but it is believed to involve the formation of a stable radical intermediate. This radical intermediate is thought to be responsible for the compound's electrocatalytic activity and its fluorescence properties.
Biochemical and Physiological Effects:
4-4-(4-Hydroxybut-1-yn-1-yl)benzonitrile has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that this compound has antioxidant properties and can protect cells from oxidative stress. In addition, 4-4-(4-Hydroxybut-1-yn-1-yl)benzonitrile has been found to inhibit the activity of certain enzymes, including tyrosinase and acetylcholinesterase.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-4-(4-Hydroxybut-1-yn-1-yl)benzonitrile in lab experiments is its well-established synthesis method and availability. This compound is readily available for purchase from chemical suppliers and can be synthesized in-house using standard techniques. In addition, 4-4-(4-Hydroxybut-1-yn-1-yl)benzonitrile has been extensively studied, and its properties are well-understood, making it an ideal candidate for scientific research.
One limitation of using 4-4-(4-Hydroxybut-1-yn-1-yl)benzonitrile in lab experiments is its potential toxicity. Although this compound has been found to exhibit antioxidant properties, it can also generate reactive oxygen species under certain conditions, which can be harmful to cells. Therefore, caution should be exercised when working with 4-4-(4-Hydroxybut-1-yn-1-yl)benzonitrile, and appropriate safety protocols should be followed.

Future Directions

There are several future directions for the study of 4-4-(4-Hydroxybut-1-yn-1-yl)benzonitrile. One potential area of research is the development of new biosensors and fluorescent probes based on this compound. In addition, further studies are needed to fully understand the mechanism of action of 4-4-(4-Hydroxybut-1-yn-1-yl)benzonitrile and its potential applications in the field of medicine.
Another area of research is the synthesis of new derivatives of 4-4-(4-Hydroxybut-1-yn-1-yl)benzonitrile with improved properties. For example, the introduction of functional groups into the structure of 4-4-(4-Hydroxybut-1-yn-1-yl)benzonitrile could lead to compounds with enhanced electrocatalytic activity or fluorescence properties.
Conclusion:
In conclusion, 4-(4-Hydroxybut-1-yn-1-yl)benzonitrile, or 4-4-(4-Hydroxybut-1-yn-1-yl)benzonitrile, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound has been studied for its potential applications in biosensors, fluorescent probes, and medicine. Although 4-4-(4-Hydroxybut-1-yn-1-yl)benzonitrile has some limitations, it remains an important compound for scientific research, and its properties continue to be explored in future studies.

Scientific Research Applications

4-4-(4-Hydroxybut-1-yn-1-yl)benzonitrile has been extensively studied for its potential applications in various fields of scientific research. One of the most notable applications of 4-4-(4-Hydroxybut-1-yn-1-yl)benzonitrile is in the development of biosensors for the detection of hydrogen peroxide. This compound has been found to exhibit excellent electrocatalytic activity towards the oxidation of hydrogen peroxide, making it an ideal candidate for the development of biosensors.
In addition to its application in biosensors, 4-4-(4-Hydroxybut-1-yn-1-yl)benzonitrile has also been studied for its potential use as a fluorescent probe for the detection of reactive oxygen species. This compound has been found to exhibit strong fluorescence in the presence of reactive oxygen species, making it a promising candidate for the development of fluorescent probes.

properties

IUPAC Name

4-(4-hydroxybut-1-ynyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO/c12-9-11-6-4-10(5-7-11)3-1-2-8-13/h4-7,13H,2,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMOXFTPXOYXUGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#CCCO)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Hydroxybut-1-yn-1-yl)benzonitrile

Synthesis routes and methods

Procedure details

Potassium carbonate (376.7 g, 2.5 mol eq.) was dissolved in a mixture of 1,2-dimethoxyethane (DME, 1.2 L, 6 vol) and water (1.2 L, 6 vol). Palladium on charcoal (20 g, 0.01 mol eq., 10% Johnson Matthey type 87L, 60% water), triphenylphosphine (11.5 g, 0.04 mol eq.) and copper(I) iodide (4.2 g, 0.02 mol eq.) were added. 4-Bromobenzonitrile (200 g, 1 mol eq.) was then added, washing in with a mixture of DME (200 mL, 1 vol) and water (200 mL, 1 vol). This mixture was stirred rapidly under nitrogen for a minimum of thirty minutes. A solution of but-3-yn-1-ol (92.1 mL, 1.1 mol eq) in DME (200 mL, 1 vol) and water (200 mL, 1 vol) was added dropwise over five minutes. The combined mixture was then heated to 80° C. for three hours. The reaction was monitored by HPLC for the disappearance of arylbromide and the formation of sub-title compound. Once all of the starting material had been consumed, the reaction was cooled to 25° C. and filtered through kieselguhr. The filter cake was washed separately with toluene (1.6 L, 8 vol). The DME:water mixture was partially concentrated in vacuo to remove the majority of the DME. This was then partitioned with the toluene wash. The toluene layer was concentrated in vacuo to give sub-title alkyne as a yellow solid, which was dried in a vacuum oven overnight at 40° C. Yield 182.88 g, 97%.
Quantity
376.7 g
Type
reactant
Reaction Step One
Quantity
1.2 L
Type
solvent
Reaction Step One
Name
Quantity
1.2 L
Type
solvent
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step Two
Quantity
92.1 mL
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
[Compound]
Name
arylbromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
87L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
11.5 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Quantity
4.2 g
Type
catalyst
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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